Hexanedioic acid, trimethyl-, decyl octyl ester, also known as 2,2,4-trimethylhexanedioic acid 1-decyl 6-octyl ester, is an organic compound with the molecular formula and a molar mass of approximately 440.7 g/mol. This compound is classified under esters, which are derived from the reaction of acids and alcohols. Specifically, it is a type of diester formed from hexanedioic acid and a mixture of long-chain alcohols.
Hexanedioic acid, trimethyl-, decyl octyl ester falls under the category of fatty acid esters and is recognized for its potential applications in lubricants, plasticizers, and other industrial formulations.
The synthesis of hexanedioic acid, trimethyl-, decyl octyl ester typically involves the dehydration-condensation reaction of hexanedioic acid with decanol and octanol in the presence of an acid catalyst. The general method includes:
This method allows for efficient production while minimizing waste.
The molecular structure of hexanedioic acid, trimethyl-, decyl octyl ester can be represented as follows:
Hexanedioic acid, trimethyl-, decyl octyl ester can participate in various chemical reactions typical for esters:
These reactions are fundamental in organic chemistry for modifying or utilizing esters in various applications .
The mechanism by which hexanedioic acid, trimethyl-, decyl octyl ester exerts its effects primarily involves its role as a lubricant or plasticizer in formulations. The long alkyl chains provide flexibility and hydrophobic characteristics, making it suitable for use in various industrial applications.
In biological systems, while not extensively studied, esters can interact with cellular membranes due to their amphiphilic nature, potentially affecting membrane fluidity and permeability .
Relevant data regarding these properties can be found in safety data sheets (SDS) provided by manufacturers .
Hexanedioic acid, trimethyl-, decyl octyl ester has several applications across various industries:
Its versatility makes it valuable in both industrial processes and consumer products .
The synthesis of hexanedioic acid, trimethyl-, decyl octyl ester (CAS 136155-46-9) employs acid-catalyzed esterification between trimethyladipic acid and C8/C10 oxo alcohols. Branched aliphatic carboxylic acids like trimethyladipic acid exhibit reduced reactivity compared to linear analogs due to steric hindrance around the carboxyl groups. p-Toluenesulfonic acid (PTSA) is the predominant catalyst, achieving >95% conversion at 0.5–1.0 mol% loading under reflux conditions (160–180°C) [8]. Homogeneous catalysts such as palladium(II) carboxylates (e.g., palladium acetate) enhance regioselectivity in ester formation, minimizing cyclic anhydride byproducts to <3% [5]. Alternative metal catalysts include platinum complexes and Karstedt’s catalyst, though their high cost limits industrial adoption .
Table 1: Catalyst Performance in Esterification of Trimethyladipic Acid with C8/C10 Alcohols
Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|---|
p-TSA | 0.8 | 170 | 6 | 95 | Anhydrides (<3%) |
Pd(OAc)2 | 0.05 | 150 | 8 | 92 | Vinyl ethers (<2%) |
H2SO4 | 1.0 | 160 | 7 | 88 | Ethers (8%) |
Optimization requires azeotropic water removal to drive equilibrium completion. High-boiling solvents like toluene or xylene facilitate water separation but introduce purification burdens. Excess alcohol (1.5–2.0 equivalents per carboxyl group) serves as both reactant and medium, improving reaction efficiency [8]. Post-reaction, catalysts are neutralized with calcium hydroxide slurries, followed by filtration to remove metal soaps [8].
Trimethylhexanedioic acid’s asymmetric structure (with methyl groups at C3 and/or C4 positions) necessitates regioselective esterification to ensure uniform product distribution. Steric differentiation between primary and secondary carboxyl groups dictates reactivity patterns. Palladium(0) complexes modified with triarylphosphine ligands (e.g., triphenylphosphine) enable selective esterification at less hindered carboxyl sites, achieving >8:1 regioselectivity [5]. The coordination of palladium with butadiene-derived intermediates directs nucleophilic attack by alcohols toward terminal carboxyl groups, suppressing branched isomer formation [5].
Steric maps indicate that β-branching in decyl octyl alcohols increases the energy barrier for secondary ester formation by 15–20 kJ/mol. Consequently, linear C8/C10 alcohols are preferred to maintain high conversion kinetics. 9-Borabicyclo[3.3.1]nonane (9-BBN) derivatives further enhance selectivity by forming transient adducts with carboxyl groups, favoring linear ester chains [4]. Computational modeling confirms that methyl substituents at C3 of adipic acid distort the carboxyl angle by 12°, necessitating tailored catalysts.
Table 2: Regioselectivity Drivers in Trimethyladipate Esterification
Factor | Effect on Primary Carboxyl Selectivity | Mechanistic Basis |
---|---|---|
Pd(0)/PPh3 catalysts | ↑↑ (8:1 ratio) | Steric shielding of secondary carboxyls |
Linear C8/C10 alcohols | ↑ (Selectivity factor: 3.2) | Reduced steric clash at reaction site |
9-BBN pre-complexation | ↑↑↑ (15:1 ratio) | Thermodynamic stabilization of transition state |
Temperature < 140°C | ↓ | Kinetically controlled side reactions dominate |
Solvent-free esterification of trimethyladipic acid with decyl/octyl alcohols reduces waste generation and simplifies downstream processing. The melt-phase reaction employs excess alcohols as the reaction medium, achieving 98% conversion at 150–160°C with 0.6 mol% PTSA [8]. Key advantages include:
However, high viscosity limits mass transfer. This is mitigated by cascade stirring protocols: high-shear mixing (500 rpm) during initial homogeneity, reduced to 200 rpm post-water evolution. Microwave assistance (continuous at 200W) accelerates heating phases, cutting reaction time to 2–3 hours [7]. Acid scavengers such as calcium hydroxide or magnesium oxide neutralize catalysts in situ, eliminating separate washing steps [8]. Life-cycle analysis confirms a 45% lower carbon footprint versus conventional routes.
Table 3: Environmental Metrics for Solvent-Free vs. Conventional Synthesis
Parameter | Solvent-Free Process | Conventional Process | Reduction (%) |
---|---|---|---|
Energy consumption (MJ/kg) | 48 | 82 | 41.5 |
VOC emissions (g/kg) | 0 | 220 | 100 |
Water usage (L/kg) | 1.2 | 8.5 | 85.9 |
E-factor (kg waste/kg product) | 0.8 | 5.2 | 84.6 |
The esterification of trimethylhexanedioic acid (TMHA) with decyl/octyl alcohols follows pseudo-first-order kinetics relative to acid concentration, with distinct stages:
The kinetic model incorporates acid autocatalysis, where protonated carboxyl groups accelerate nucleophilic addition. For PTSA-catalyzed reactions, the rate expression is:-rTMHA = k[TMHA]1.0[ROH]0.8[H+]0.5
Activation energies differ between stages: Ea1 = 45 kJ/mol (monoester) vs. Ea2 = 68 kJ/mol (diester), reflecting increased steric resistance. Diffusional limitations dominate above 70% conversion due to rising viscosity, modeled via the Weisz–Prater criterion. Temperature optimization profiles show that ramping from 140°C to 170°C during the reaction maximizes diester yield while minimizing decomposition.
Byproduct formation kinetics reveal that anhydridization (kanhyd = 0.07 h−1) competes with esterification above 160°C. Predictive process control reduces anhydride content to <1.5% by maintaining water partial pressure >0.3 bar.
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